molecular formula C15H16BrNO6 B2817663 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 384364-00-5

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2817663
CAS No.: 384364-00-5
M. Wt: 386.198
InChI Key: NSTWEEAYHYFZRW-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • A benzofuran core substituted with a 6-bromo group and a 2-methyl substituent.
  • A 2-methoxyethyl ester at the C3 position.
  • A 5-(2-amino-2-oxoethoxy) side chain, introducing a polar, amide-like functional group.

Its synthetic pathway likely involves halogenation, etherification, and esterification steps similar to related benzofuran derivatives .

Properties

IUPAC Name

2-methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO6/c1-8-14(15(19)21-4-3-20-2)9-5-12(22-7-13(17)18)10(16)6-11(9)23-8/h5-6H,3-4,7H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTWEEAYHYFZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)N)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with analogs based on substituents, molecular weight, and reported bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound :
2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
C3: 2-Methoxyethyl ester
C5: 2-Amino-2-oxoethoxy
C6: Bromo
C₁₇H₁₉BrN₂O₇* ~437.25 (calculated) Not reported -
Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate C3: Ethyl ester
C5: 2-Amino-2-oxoethoxy
C6: Bromo
C₁₄H₁₄BrNO₅ 356.175 Not reported
Methyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate C3: Methyl ester
C5: 1-Ethoxy-1-oxopropan-2-yloxy
C6: Bromo
C₂₀H₁₉BrO₄ 403.276 Not reported
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) C2: Methyl ester
C5: Diethylaminoethoxy
C6: Methoxy
C7: Bromo
C₁₇H₂₁BrNO₅ 399.25 Cytotoxic (human cancer cells), antifungal

*Calculated molecular formula and weight based on structural similarity.

Key Observations:

Ester Group Influence :

  • The 2-methoxyethyl ester in the target compound may enhance solubility compared to ethyl or methyl esters in analogs .
  • Ethyl and methyl esters in analogs (e.g., 356.175 and 403.276 g/mol) are simpler but less polar.

Compound 5 () with a diethylaminoethoxy side chain shows cytotoxic and antifungal activity, suggesting that polar side chains at C5/C7 influence bioactivity.

Bromination Effects: Bromination at C6 (common in all compounds) may reduce cytotoxicity compared to non-brominated precursors, as noted in .

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